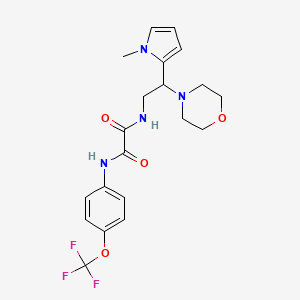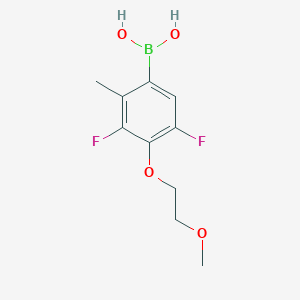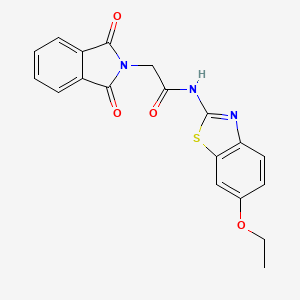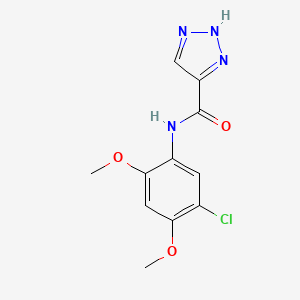![molecular formula C28H23ClN2O7 B2877043 2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 866342-00-9](/img/structure/B2877043.png)
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H23ClN2O7 and its molecular weight is 534.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Chemical Properties
Studies have explored the structural aspects of various amide-containing isoquinoline derivatives, revealing insights into their crystal structures and interactions. For instance, Karmakar et al. (2007) studied the crystal structure of compounds related to quinoline derivatives, emphasizing the properties of salts and inclusion compounds of these molecules (Karmakar, Sarma, & Baruah, 2007). Additionally, Kalita and Baruah (2010) discussed different spatial orientations of amide derivatives on anion coordination, revealing the structural intricacies of these compounds (Kalita & Baruah, 2010).
Therapeutic Applications
The therapeutic potential of related quinoline derivatives has been researched, particularly in the context of infectious diseases. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and evaluated its efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008). Pissinate et al. (2016) explored 2-(Quinolin-4-yloxy)acetamides for their potential against Mycobacterium tuberculosis, including drug-resistant strains, highlighting their promising antitubercular properties (Pissinate et al., 2016).
Synthesis and Characterization
The synthesis and characterization of quinoline derivatives form a significant part of research in this field. Taran et al. (2014) conducted a study on the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, demonstrating a method for creating these compounds with potential applications in various fields (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014). Similarly, Patel et al. (2022) reported the synthesis of novel tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, providing insights into their molecular structure and potential applications (Patel et al., 2022).
Molecular Docking and Theoretical Studies
Research also includes molecular docking and theoretical studies to understand the interaction and efficacy of quinoline derivatives. For example, the work by Wazzan et al. (2016) on molecular structure and spectroscopic characterization of quinoline derivatives using DFT calculations provides valuable data for predicting their biological potential and applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
特性
IUPAC Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN2O7/c1-35-19-9-18(10-20(11-19)36-2)30-26(32)15-31-14-22(27(33)16-3-5-17(29)6-4-16)28(34)21-12-24-25(13-23(21)31)38-8-7-37-24/h3-6,9-14H,7-8,15H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEZFQLPKGZCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Azaspiro[4.5]dec-3-ene](/img/structure/B2876961.png)

![5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2876965.png)

![3-(2-Chlorophenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2876967.png)
![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2876968.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2876974.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B2876975.png)



![5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine](/img/structure/B2876983.png)
